2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxoacetamide
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Description
2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C26H21N3O2S and its molecular weight is 439.53. The purity is usually 95%.
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Scientific Research Applications
Synthetic Routes and Chemical Properties
A study by Janardhan et al. (2014) on the synthesis of fused thiazolo[3,2-a]pyrimidinones highlighted the use of N-aryl-2-chloroacetamides as electrophilic building blocks, which shares a similar chemical backbone to the compound . The research demonstrates the chemical reactivity and potential synthetic pathways that can be utilized to create complex molecules with specific pharmacological properties (Janardhan, Srinivas, Rajitha, & Péter, 2014).
Antimicrobial and Anti-inflammatory Activities
Tozkoparan et al. (1999) synthesized thiazolo[3,2-a]pyrimidine derivatives and evaluated their anti-inflammatory activities, showcasing the potential therapeutic applications of thiazolyl compounds in treating inflammation (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999). Additionally, the antimicrobial evaluation of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives by Gul et al. (2017) indicates the broad spectrum of biological activities exhibited by compounds with acetamide groups, suggesting potential applications in combating microbial infections (Gul, Aziz‐ur‐Rehman, Abbasi, Khan, Nafeesa, Siddiqa, Akhtar, Shahid, & Subhani, 2017).
Anticancer Properties
The exploration of 1H-inden-1-one substituted (heteroaryl)acetamide derivatives by Karaburun et al. (2018) for their anticancer activity provides insights into how structural modifications of acetamide derivatives can lead to significant biological activities, potentially offering a framework for developing novel anticancer therapies (Karaburun, Gundogdu-Karaburun, Yurttaş, Kayağil, & Demirayak, 2018).
Properties
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O2S/c1-15-8-13-20-22(14-15)32-26(28-20)17-9-11-18(12-10-17)27-25(31)24(30)23-16(2)29(3)21-7-5-4-6-19(21)23/h4-14H,1-3H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSJSGQITVDQBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C(=O)C4=C(N(C5=CC=CC=C54)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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